molecular formula C15H17NO4 B13232467 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one

Cat. No.: B13232467
M. Wt: 275.30 g/mol
InChI Key: LHNPQCFMGHDIAH-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is a chemical compound with the CAS Registry Number 2060035-62-1 . It has a molecular formula of C 15 H 17 NO 4 and a molecular weight of 275.30 g/mol . The presence of the 1,3-benzodioxole moiety in its structure is a key feature shared with a class of compounds that have demonstrated significant biological activity in scientific research. Compounds containing the 1,3-benzodioxole group have been investigated as potent agonists for the auxin receptor Transport Inhibitor Response 1 (TIR1) in plants . For instance, related research on synthesized N-(benzo[d][1,3]dioxol-5-yl) derivatives has shown a remarkable promotive effect on root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . These agonists function by binding to the TIR1 receptor with high affinity, which enhances the auxin response and can lead to the down-regulation of root growth-inhibiting genes, as revealed by transcriptome analysis . This makes such scaffolds a promising subject for research in agricultural science aimed at developing novel plant growth regulators. Furthermore, the 1,3-benzodioxole core is found in compounds studied for other applications, including their potential as modulators of the TRPM8 receptor (a cold and menthol receptor), which is relevant to physiological cooling research . This versatility makes this compound a compound of interest for further exploration in various biochemical and pharmacological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please inquire for availability and detailed specifications.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H17NO4/c1-2-12(17)11-4-3-7-16(15(11)18)10-5-6-13-14(8-10)20-9-19-13/h5-6,8,11H,2-4,7,9H2,1H3

InChI Key

LHNPQCFMGHDIAH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Starting Materials

Key Steps

  • Preparation of 1-(2H-1,3-Benzodioxol-5-yl)piperidin-2-one:

    • N-alkylation or N-acylation of piperidin-2-one with a benzodioxolyl-containing electrophile.
    • Alternatively, coupling of piperidin-2-one nitrogen with 1,3-benzodioxol-5-yl halides or activated derivatives.
  • Introduction of the 3-propanoyl substituent:

    • Selective acylation at the 3-position of piperidin-2-one ring.
    • This can be achieved via enolate chemistry, where the alpha position to the lactam carbonyl is deprotonated and reacted with propanoyl chloride or anhydride.
    • Control of regioselectivity and reaction conditions is critical to avoid overacylation or side reactions.

Detailed Preparation Methods

Synthesis of 1-(2H-1,3-Benzodioxol-5-yl)piperidin-2-one Intermediate

  • Method A: N-Alkylation Approach

    • React piperidin-2-one with 5-(bromomethyl)-1,3-benzodioxole under basic conditions (e.g., K2CO3 or NaH) in a polar aprotic solvent like DMF.
    • The nucleophilic nitrogen attacks the benzodioxolyl bromide, forming the N-substituted piperidin-2-one.
    • Purification by crystallization or chromatography.
  • Method B: Amide Coupling Approach

    • Couple 1,3-benzodioxol-5-amine with piperidin-2-one carboxylic acid derivative using peptide coupling reagents (e.g., EDCI, HOBt).
    • This method is less common due to the need for specific functional groups.

Acylation at the 3-Position of Piperidin-2-one Ring

  • Formation of the enolate ion at the 3-position:
    • Treat the N-substituted piperidin-2-one with a strong base such as LDA (lithium diisopropylamide) at low temperature (-78°C).
    • The enolate formed at the alpha-carbon to the lactam carbonyl is then reacted with propanoyl chloride or propionic anhydride.
  • Reaction conditions:
    • Anhydrous solvents like THF.
    • Temperature control to maintain regioselectivity.
  • Work-up includes quenching with aqueous acid, extraction, and purification.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Alkylation of piperidin-2-one Piperidin-2-one, 5-(bromomethyl)-1,3-benzodioxole, K2CO3, DMF 50-80°C 4-12 hours 70-85 Polar aprotic solvent favors SN2
Enolate formation and acylation LDA, propanoyl chloride, THF -78°C to 0°C 1-3 hours 60-75 Low temperature critical for selectivity
Purification Column chromatography or recrystallization Ambient Variable - Solvent choice affects purity

Analytical Characterization of the Product

Literature and Research Findings Summary

  • Direct literature specifically describing the synthesis of this compound is limited in open-access databases.
  • However, analogous compounds with benzodioxole and piperidin-2-one cores have been synthesized using the above methods.
  • Acylation of piperidin-2-one derivatives at the 3-position via enolate chemistry is a well-established method in medicinal chemistry.
  • Benzodioxole-containing intermediates are commonly prepared by methylenation of catechol derivatives and subsequent functionalization.

Summary Table of Preparation Routes

Route No. Starting Material(s) Key Reaction Type Advantages Disadvantages
1 Piperidin-2-one + 5-(bromomethyl)-1,3-benzodioxole N-alkylation Straightforward, good yields Requires halide intermediate
2 N-substituted piperidin-2-one + propanoyl chloride Enolate acylation Selective 3-position acylation Sensitive to conditions
3 Alternate amide coupling (less common) Peptide coupling Mild conditions Requires functionalized acids

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

    Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a catalyst or alkyl halides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The benzodioxole scaffold is a common feature in several bioactive compounds. Key structural variations include substitutions on the heterocyclic ring (e.g., piperidine, pyrrolidine) and functional groups (e.g., ketones, amines). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzodioxole Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity References
1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one Piperidin-2-one, propanoyl at C3 C₁₃H₁₃NO₄* ~263.25 Antifungal
1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride Pyrrolidinyl, propanone, HCl salt C₁₄H₁₈ClNO₃ 283.75 Psychostimulant (regulated)
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) Ethylamino, butanone C₁₂H₁₅NO₃ 221.25 Stimulant (regulated)
(E)-3-(1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Piperidinyl, propenoyl C₁₅H₁₅NO₃ 257.29 Anticonvulsant (Ilepcimide)
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one Thienyl, bromo, propenoyl C₁₄H₉BrO₃S 337.19 Crystallography studies
1-(1,3-Benzodioxol-5-yl)-2-butanone Butanone C₁₁H₁₂O₃ 192.21 Intermediate in synthesis

*Estimated based on analogous structures.

Pharmacological and Functional Differences

  • In contrast, compounds like eutylone and pyrrolidinyl derivatives exhibit psychostimulant effects, likely via monoamine transporter modulation .
  • Structural Determinants of Activity: The piperidin-2-one lactam in the target compound enhances hydrogen bonding, critical for antifungal target binding. Ethylamino or pyrrolidinyl groups in regulated substances increase lipophilicity and CNS penetration, explaining their stimulant properties . Propenoyl groups (e.g., in Ilepcimide) confer rigidity, influencing anticonvulsant activity .

Biological Activity

1-(2H-1,3-Benzodioxol-5-yl)-3-propanoylpiperidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a benzodioxole moiety and a piperidinone framework, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C15H17NO4C_{15}H_{17}NO_{4} with a molecular weight of 275.30 g/mol. The compound's structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
IUPAC Name1-(1,3-benzodioxol-5-yl)-3-propanoylpiperidin-2-one
InChIInChI=1S/C15H17NO4/c1-2-12(17)11-4-3-7-16(15(11)18)10-5-6-13-14(8-10)20-9-19-13/h5-6,8,11H,2-4,7,9H2,1H3

The biological activity of this compound primarily involves its interaction with various molecular targets:

Molecular Targets:

  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: It has been shown to bind to certain receptors that modulate neurotransmitter activity.

Pathways Involved:
The compound influences several biochemical pathways, including:

  • Signal transduction pathways that regulate cellular responses.
  • Metabolic processes that affect energy utilization and biosynthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity:
Studies have demonstrated that the compound possesses antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity:
Preliminary investigations suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests its potential use in formulations aimed at oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

A recent investigation tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of AChE revealed that this compound exhibited competitive inhibition with an IC50 value indicating moderate potency. This positions it as a promising lead for developing treatments for Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
1-(2H-Benzo[b]thienyl)-3-propanoylpiperidin Moderate AChE inhibitionSimilar mechanism but different scaffold
Benzodioxole-derived compounds Antioxidant and antimicrobial propertiesGeneral trend observed in derivatives

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